molecular formula C15H22N2O4S B4966864 N-isobutyl-3-(4-morpholinylsulfonyl)benzamide

N-isobutyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4966864
M. Wt: 326.4 g/mol
InChI Key: YMCUMGDYBFOYOU-UHFFFAOYSA-N
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Description

Synthesis Analysis N-isobutyl-3-(4-morpholinylsulfonyl)benzamide's synthesis process can be related to techniques used in synthesizing similar complex benzamide molecules. For example, the synthesis of related antidepressants involves multiple stages including the synthesis of key intermediates such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and final reaction stages (Donskaya et al., 2004). These processes emphasize the importance of selecting appropriate reactants and conditions for achieving high yields and desired products.

Molecular Structure Analysis The molecular structure of similar benzamide compounds, including those with morpholinylsulfonyl groups, often features complex conformational arrangements. For instance, a compound with a morpholinone ring showed a twist-boat conformation, indicating the intricate spatial arrangement of atoms and functional groups that can influence the compound's chemical behavior and interactions (Pang et al., 2006).

Chemical Reactions and Properties Compounds with morpholinylsulfonyl benzamide structures participate in various chemical reactions. Electrophilic substitution reactions, facilitated by the morpholine ring's electron-donating properties, and interactions with sulfonyl groups contribute to the molecule's reactivity. The synthesis and chemical behavior of compounds like 4-morpholino-2-(arylsulfonyl)benzenamines highlight the potential for diverse chemical transformations (Nematollahi & Esmaili, 2010).

Physical Properties Analysis The physical properties of N-isobutyl-3-(4-morpholinylsulfonyl)benzamide and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's functional groups and molecular geometry. Studies on similar compounds, such as those involving electrochemical synthesis, provide insights into the physical properties that are crucial for understanding the compound's behavior in various environments (Donskaya et al., 2004).

Chemical Properties Analysis The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are key to their potential applications. For instance, the interaction of sulfonamide and benzamide derivatives with carbonic anhydrase enzymes demonstrates the importance of understanding the chemical properties for therapeutic applications (Supuran et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity information, as well as precautions for handling, storage, and disposal .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include research into potential medical applications, or studies to develop more efficient synthesis methods .

properties

IUPAC Name

N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(2)11-16-15(18)13-4-3-5-14(10-13)22(19,20)17-6-8-21-9-7-17/h3-5,10,12H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUMGDYBFOYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-3-(morpholin-4-ylsulfonyl)benzamide

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